molecular formula C28H34N2O6 B2517179 1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide CAS No. 714260-86-3

1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide

Cat. No. B2517179
M. Wt: 494.588
InChI Key: CCDCVFDGIYDJFU-UHFFFAOYSA-N
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Description

The compound "1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide" is a derivative of adamantane, which is a bulky, diamondoid structure known for its stability and unique chemical properties. Adamantane derivatives have been extensively studied due to their potential applications in various fields, including medicine and materials science. The presence of the dimethoxyphenyl groups in the compound suggests potential for interaction with various biological targets or for modification of material properties.

Synthesis Analysis

The synthesis of adamantane derivatives often involves multi-step reactions with careful consideration of the steric hindrance due to the bulky adamantane core. For example, the synthesis of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives was achieved using a microwave-assisted three-component one-pot cyclocondensation method, which is a time-efficient and effective approach for constructing complex adamantane-containing molecules . Similarly, the synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide involved the reaction of adamantane with formic acid followed by acylation, with an overall yield of about 85.3% . These methods highlight the versatility and efficiency of modern synthetic techniques in the preparation of adamantane derivatives.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts rigidity and a well-defined three-dimensional shape. The crystallographic analysis of related compounds, such as 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, reveals the ability of the adamantane derivatives to form one-dimensional motifs and engage in hydrogen bonding with various assembling partners . The adamantane core's conformational adaptability is crucial for its interaction with other molecules, which can be exploited in molecular recognition and assembly processes.

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, including cyclocondensation, acylation, and complexation with metals. The reaction of 1,3-adamantanedicarbonamide with chlorocarbonylsulfenyl chloride resulted in the formation of oxathiazolone derivatives, demonstrating the reactivity of the adamantane moiety towards the formation of heterocyclic compounds . These reactions expand the chemical space of adamantane derivatives and open up possibilities for creating new materials with desirable properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the substituents attached to it. For instance, polyimides derived from 1,3-bis(4-aminophenyl)adamantane exhibited low dielectric constants, high thermal stability, and good mechanical properties, making them suitable for applications in the electronics industry . Similarly, polyamides derived from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane showed good solubility, high glass transition temperatures, and excellent thermal stability . These properties are critical for the development of high-performance materials.

Scientific Research Applications

Synthesis and Polymer Applications

The research into 1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide and its derivatives has led to significant advancements in the field of polymer science. For instance, a series of new polyamides were synthesized using direct polycondensation methods involving adamantane-based compounds. These polyamides displayed remarkable solubility in common solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and pyridine, alongside possessing medium inherent viscosities and number-average molecular weights indicating good polymer chain formation and mechanical strength. Their glass transition temperatures were notably high, reflecting the polymers' thermal stability, a desirable property for materials subjected to varying temperatures during application. The incorporation of adamantane into the polymer chains contributed significantly to the high thermal and mechanical properties observed, making these materials suitable for a wide range of applications where durability and stability are critical (Chern, Shiue, & Kao, 1998).

Molecular Recognition and Assembly

Adamantane derivatives have also shown exceptional versatility in molecular recognition and assembly, forming one-dimensional motifs with a variety of assembling partners. This adaptability is crucial for the creation of molecular structures with specific properties, facilitating the development of novel materials. The demonstrated ability to adapt the conformation of hydrogen-bonding subunits to suit assembling partners underscores the potential of adamantane derivatives in designing complex molecular architectures (Karle, Ranganathan, & Haridas, 1997).

Advanced Material Development

Further research into adamantane-containing polymers has yielded materials with exceptional thermal, mechanical, and optical properties. For example, adamantane-based polyimides synthesized from diamines and dianhydrides exhibited high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties. The introduction of adamantane into the polyimide structure significantly impacted these properties, making these materials promising candidates for optical and optoelectronic applications (Miao, Hu, Wang, Meng, Wang, & Yan, 2020).

Catalytic Synthesis and Functionalization

The catalytic synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride presents a method for functionalizing adamantane, enabling the creation of a variety of derivatives with potential applications in material science and chemistry. This synthetic approach offers a pathway to diversify the chemical functionalities of adamantane-based compounds, opening up new avenues for research and development in adamantane chemistry (Shishkin, Vo, Popov, Zotov, Nguyen, Shishkin, & Sokolov, 2020).

properties

IUPAC Name

1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-33-19-5-7-21(23(10-19)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-22-8-6-20(34-2)11-24(22)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDCVFDGIYDJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=C(C=C(C=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,3-N-bis(2,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide

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